2-(2-chloro-4-formylphenoxy)-N-(2-fluorophenyl)acetamide
CAS No.: 717891-68-4
Cat. No.: VC7295918
Molecular Formula: C15H11ClFNO3
Molecular Weight: 307.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 717891-68-4 |
|---|---|
| Molecular Formula | C15H11ClFNO3 |
| Molecular Weight | 307.71 |
| IUPAC Name | 2-(2-chloro-4-formylphenoxy)-N-(2-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C15H11ClFNO3/c16-11-7-10(8-19)5-6-14(11)21-9-15(20)18-13-4-2-1-3-12(13)17/h1-8H,9H2,(H,18,20) |
| Standard InChI Key | BCSYZYIJVVZBFF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Cl)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₅H₁₁ClFNO₃, with a molecular weight of 307.70 g/mol. Its IUPAC name, 2-(2-chloro-4-formylphenoxy)-N-(2-fluorophenyl)acetamide, reflects the following structural components:
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A phenoxy ring substituted with chlorine at position 2 and a formyl group (-CHO) at position 4.
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An acetamide bridge linking the phenoxy group to an N-(2-fluorophenyl) substituent.
The presence of electron-withdrawing groups (chloro, formyl) and the fluorine atom on the phenyl ring influences its electronic distribution, potentially enhancing reactivity and intermolecular interactions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁ClFNO₃ |
| Molecular Weight | 307.70 g/mol |
| IUPAC Name | 2-(2-chloro-4-formylphenoxy)-N-(2-fluorophenyl)acetamide |
| SMILES | C1=CC(=C(C=C1Cl)C=O)OCC(=O)NC2=CC=CC=C2F |
| InChIKey | QXWYNJPHNQBKOA-UHFFFAOYSA-N |
Synthesis and Structural Analogues
Hypothetical Synthesis Pathways
While no direct synthesis reports exist for this compound, analogous molecules suggest feasible routes:
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Core Assembly: Reacting 2-chloro-4-formylphenol with chloroacetyl chloride to form the phenoxyacetate intermediate.
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Amidation: Coupling the intermediate with 2-fluoroaniline via nucleophilic acyl substitution .
This approach mirrors methods used for synthesizing structurally related compounds like 2-(4-chloro-2-formylphenoxy)-N-(4-fluorophenyl)acetamide , where the fluorine substituent’s position is the primary distinction.
Structural Analogues and Modifications
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N-(4-Fluorophenyl) Variant: The 4-fluorophenyl analogue (CAS 864714-33-0) exhibits a molecular weight of 307.70 g/mol and has been explored for antitubercular potential.
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Thiazolidinone Derivatives: Reactions with rhodanine or thiazolidinedione moieties yield hybrids with anti-proliferative activity against leukemia cells (e.g., IC₅₀ values of 75–250 μM) .
Future Research Directions
Target-Based Drug Design
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Tuberculosis: Computational docking studies could predict binding affinity to M. tuberculosis enoyl-ACP reductase (InhA), a validated drug target.
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Oncology: Screening against kinase libraries (e.g., EGFR, VEGFR) may identify oncogenic targets.
Pharmacokinetic Optimization
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